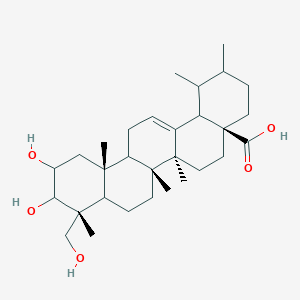
(2alpha,3alpha,4alpha)-2,3,23-Trihydroxyurs-12-en-28-oic acid; 2alpha,3alpha,23-Trihydroxyurs-12-en-28-oic acid; Esculentic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esculentic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve multiple steps, including oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the yield and purity of the final product .
Industrial Production Methods
Industrial production of Esculentic acid often involves extraction from natural sources. The leaves of Eucalyptus camaldulensis and the roots of Phytolacca esculenta are subjected to solvent extraction, followed by purification processes such as crystallization and chromatography . These methods ensure the isolation of high-purity Esculentic acid suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Esculentic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Esculentic acid, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Esculentic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in inhibiting COX-2 and its potential anti-inflammatory effects.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, such as rheumatoid arthritis and endotoxic shock
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Wirkmechanismus
Esculentic acid exerts its effects primarily through the selective inhibition of COX-2, an enzyme involved in the inflammatory response. By inhibiting COX-2, Esculentic acid reduces the production of pro-inflammatory mediators such as prostaglandins . This mechanism makes it a promising candidate for the development of anti-inflammatory therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ursolic acid: Another pentacyclic triterpenoid with similar anti-inflammatory properties.
Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.
Betulinic acid: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness
Esculentic acid is unique due to its selective inhibition of COX-2, which distinguishes it from other triterpenoids that may have broader or less specific mechanisms of action. This selectivity enhances its potential as a therapeutic agent with fewer side effects .
Eigenschaften
Molekularformel |
C30H48O5 |
|---|---|
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
(4aS,6aS,6bR,9R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17?,18?,20?,21?,22?,23?,24?,26-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
JXSVIVRDWWRQRT-DXNSERCBSA-N |
Isomerische SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
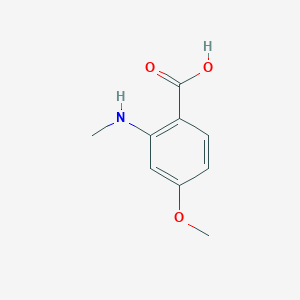
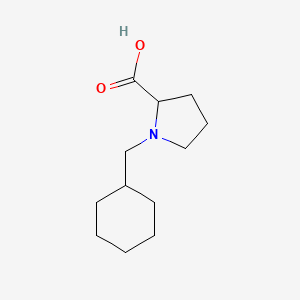
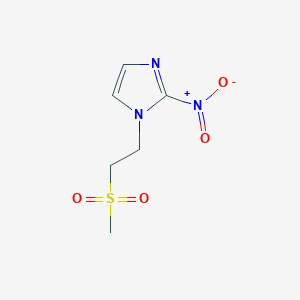
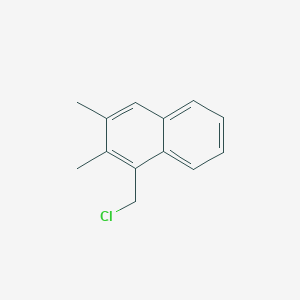
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)

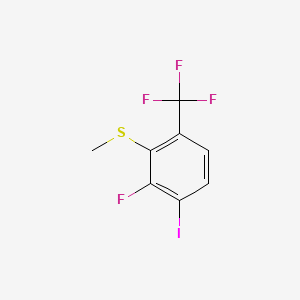
![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
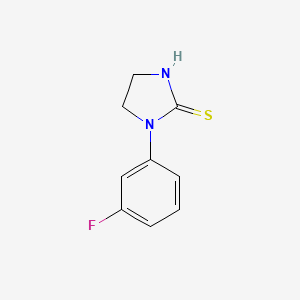
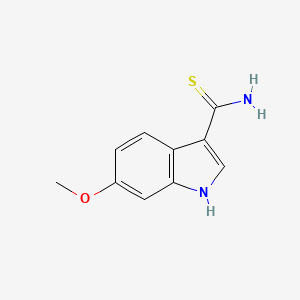
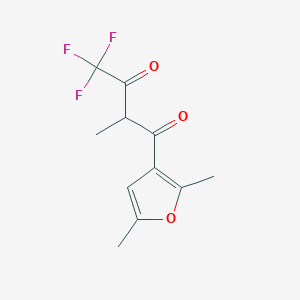
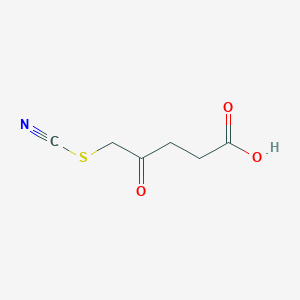
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
